molecular formula C9H6ClF3O3 B1530402 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride CAS No. 1070774-23-0

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1530402
CAS No.: 1070774-23-0
M. Wt: 254.59 g/mol
InChI Key: HWYUFLOSGDZCMG-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride ( 1070774-23-0) is an air-sensitive, high-purity (97%) organic building block of interest in advanced chemical synthesis . This compound, with the molecular formula C9H6ClF3O3 and a formula weight of 254.59 g/mol, is characterized by the simultaneous presence of a reactive acyl chloride group and a trifluoromethoxy substituent on a methoxybenzene ring . The acyl chloride functionality makes it a versatile intermediate for forming amide or ester bonds, facilitating its incorporation into more complex molecular architectures. Its specific research value lies in its potential application as a key precursor in the development of pharmaceutical candidates and functional materials, where the trifluoromethoxy group is often used to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Note: This compound is classified as corrosive (UN Number 3265) and is air and moisture-sensitive, requiring handling in a controlled environment to maintain its integrity and reactivity .

Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-6-3-2-5(8(10)14)4-7(6)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYUFLOSGDZCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride serves as a reactive acylating agent due to its acid chloride functionality. It is widely utilized to introduce acyl groups into various nucleophiles, leading to the formation of:

  • Amides
  • Esters
  • Ketones

This versatility makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has potential applications in drug development:

  • Precursor for Active Pharmaceutical Ingredients (APIs) : The introduction of the 4-methoxy-3-(trifluoromethoxy)benzoyl moiety can modify the biological activity of existing compounds, enhancing their therapeutic efficacy.
  • Bioconjugation : The reactive acyl chloride group allows for the attachment of this compound to biomolecules like proteins or peptides, which can be crucial for drug delivery systems or targeted therapies.

Material Science

In material science, this compound can be explored for:

  • Functional Materials : Its rigid aromatic structure combined with electron-withdrawing/donating properties can lead to novel materials with specific electronic or physical properties.
  • Polymer Chemistry : The compound may be used as a monomer or additive in polymer formulations, potentially improving their performance characteristics.

Environmental and Stability Studies

Research on the stability of this compound under various environmental conditions is essential:

  • Moisture Sensitivity : Understanding its behavior in different humidity levels can inform safe handling practices and storage conditions.
  • Ecotoxicological Assessments : Investigating its environmental impact is crucial for compliance with safety regulations, especially regarding aquatic toxicity and biodegradability .

Mechanism of Action

The mechanism by which 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride with structurally related benzoyl chlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound 1448046-14-7 C₉H₆ClF₃O₃ 262.59 4-OCH₃, 3-OCF₃ Acyl chloride, methoxy, trifluoromethoxy
4-(Trifluoromethoxy)benzoyl chloride 36823-88-8 C₈H₄ClF₃O₂ 224.56 4-OCF₃ Acyl chloride, trifluoromethoxy
3-(Trifluoromethoxy)benzoyl chloride 86270-03-3 C₈H₄ClF₃O₂ 224.56 3-OCF₃ Acyl chloride, trifluoromethoxy
4-Methoxy-3-(trifluoromethyl)benzoyl chloride 98187-18-9 C₉H₆ClF₃O₂ 238.59 4-OCH₃, 3-CF₃ Acyl chloride, methoxy, trifluoromethyl
2,4,5-Trifluoro-3-methoxybenzoyl chloride N/A C₈H₃ClF₃O₂ 226.55 2-F, 4-F, 5-F, 3-OCH₃ Acyl chloride, fluoro, methoxy
4-Chloro-2-(trifluoromethoxy)benzoyl chloride 1261779-42-3 C₈H₃Cl₂F₃O₂ 259.01 4-Cl, 2-OCF₃ Acyl chloride, chloro, trifluoromethoxy

Physical and Chemical Properties

  • Boiling Points: 4-(Trifluoromethoxy)benzoyl chloride: 90–92°C at 15 mmHg . 3-(Trifluoromethoxy)benzoyl chloride: Predicted boiling point ~267.7°C (extrapolated data) .
  • Reactivity :

    • Electrophilicity : The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, increasing the reactivity of the acyl chloride group toward nucleophiles (e.g., amines, alcohols) .
    • Steric Effects : this compound has moderate steric hindrance due to the meta and para substituents, whereas 2,4,5-trifluoro-3-methoxybenzoyl chloride exhibits higher steric constraints from three fluorine atoms .

Biological Activity

4-Methoxy-3-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C₉H₆ClF₃O₂ and a molecular weight of 238.59 g/mol. It possesses unique structural features, including methoxy and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. This compound is primarily utilized as a reagent in organic synthesis, medicinal chemistry, and materials science.

The compound is characterized by its light yellow liquid form and pungent odor. It exhibits a refractive index ranging from 1.5120 to 1.5170 at 20°C. As an acyl chloride, it reacts readily with water, releasing hydrochloric acid fumes, which are highly irritating and corrosive.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly in the context of its potential as an intermediate for synthesizing biologically active compounds.

Anticancer Potential

The benzoyl chloride derivatives have been investigated for their anticancer properties. For example, compounds featuring the benzoyl moiety have demonstrated selective inhibition of cancer cell lines by targeting specific enzymes involved in cancer progression . The unique trifluoromethoxy group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic efficacy.

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions starting from simpler benzoyl chloride derivatives. This compound serves as a precursor for various functionalized products used in pharmaceuticals and agrochemicals. Its applications include:

  • Organic Synthesis : Used as an acylating agent to introduce benzoyl groups into other molecules.
  • Medicinal Chemistry : Potential precursor for developing new therapeutic agents.
  • Materials Science : Utilized in the synthesis of advanced materials with specific properties.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
4-Methoxybenzoyl chlorideC₉H₉ClO₂Lacks trifluoromethyl group
Trifluoromethyl benzoyl chlorideC₉H₆ClF₃No methoxy group
3-Trifluoromethyl-4-hydroxybenzoic acidC₉H₇F₃O₃Contains a hydroxyl group instead of a methoxy group

Case Studies

While direct case studies on this compound are scarce, related research indicates its potential utility in drug development:

  • Antiviral Screening : Compounds similar to this compound were screened for antiviral activity against SARS-CoV-2, revealing promising results that warrant further investigation .
  • Anticancer Research : Studies on analogs have shown that modifications in the phenyl ring can significantly affect anticancer potency, suggesting that variations of this compound could lead to effective cancer therapies .

Preparation Methods

General Synthetic Route

The most common and direct synthetic approach to 4-Methoxy-3-(trifluoromethoxy)benzoyl chloride involves the chlorination of the corresponding carboxylic acid, 4-Methoxy-3-(trifluoromethoxy)benzoic acid. This transformation typically uses chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Reaction Scheme:

    $$
    \text{4-Methoxy-3-(trifluoromethoxy)benzoic acid} + \text{SOCl}2 \rightarrow \text{this compound} + SO2 + HCl
    $$

  • Key Conditions:

    • Reflux temperature typically between 60–80 °C.
    • Anhydrous environment to prevent hydrolysis.
    • Catalytic amounts of dry dimethylformamide (DMF) often added to enhance reaction rate.
    • Reaction times vary from 1 to 4 hours depending on scale and reagent purity.

This method is favored for its efficiency, ease of byproduct removal (gaseous SO₂ and HCl), and relatively high yield and purity of the product.

Detailed Preparation Using Thionyl Chloride

  • Procedure:

    • The 4-Methoxy-3-(trifluoromethoxy)benzoic acid is suspended or dissolved in an inert solvent or neat.
    • Thionyl chloride is added dropwise with stirring.
    • A catalytic amount of dry DMF (typically 0.2–0.5% molar ratio) is introduced to activate the reaction.
    • The mixture is heated to reflux (approx. 70 °C) for 2–3 hours.
    • After completion, excess thionyl chloride and volatile byproducts are removed under reduced pressure.
    • The crude acid chloride is purified by vacuum distillation or recrystallization.
  • Advantages:

    • High conversion efficiency.
    • Easy removal of gaseous byproducts.
    • Minimal side reactions under controlled temperature.
  • Typical Yields: 85–95% with purity >98% after purification.

Alternative Chlorinating Agents and Methods

  • Oxalyl Chloride Method:

    • Oxalyl chloride is used similarly to thionyl chloride with catalytic DMF.
    • The reaction is often conducted at room temperature to 40 °C.
    • Advantages include milder conditions and cleaner reaction profile.
    • The byproducts, CO and CO₂, are gases that are easily removed.
    • This method is reported to produce acid chlorides with high purity and yield.
  • Phosphorus Pentachloride (PCl₅):

    • Less commonly used due to harsher conditions and more difficult byproduct removal.
    • Generates POCl₃ and HCl as byproducts.
    • Typically reserved for substrates less reactive towards SOCl₂ or oxalyl chloride.

Industrial Scale Preparation and Optimization

In industrial settings, the preparation of this compound follows the laboratory methods but with optimized parameters to maximize yield, purity, and safety.

  • Process Control:

    • Temperature carefully controlled between 60–80 °C to avoid decomposition.
    • Reaction time optimized to minimize side products.
    • Use of inert atmosphere (nitrogen or argon) to prevent moisture ingress.
    • Continuous removal of gaseous byproducts to drive reaction completion.
  • Purification:

    • Vacuum distillation at reduced pressure (e.g., 15 mmHg) with boiling point around 90–92 °C.
    • Crystallization or chromatography may be used for ultra-high purity requirements.
  • Yields: Industrial yields typically range from 85% to 90%, with purity exceeding 99% suitable for pharmaceutical intermediates.

Comparative Table of Preparation Methods

Method Chlorinating Agent Temperature Range Reaction Time Yield (%) Purity (%) Notes
Thionyl Chloride SOCl₂ 60–80 °C 2–4 hours 85–95 >98 Most common, gaseous byproducts
Oxalyl Chloride (COCl)₂ 20–40 °C 1–3 hours 80–90 >98 Milder conditions, clean byproducts
Phosphorus Pentachloride PCl₅ 70–90 °C 3–5 hours 75–85 95–98 Less favored, harsher conditions

Research Findings and Mechanistic Insights

  • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon in the benzoyl chloride, which facilitates nucleophilic substitution reactions.
  • The chlorination mechanism involves initial activation of the carboxylic acid by DMF forming a Vilsmeier-type intermediate, which then reacts with the chlorinating agent to yield the acid chloride.
  • Spectroscopic characterization confirms the formation of the acid chloride with characteristic IR absorption at ~1770 cm⁻¹ (C=O stretch) and NMR signals consistent with the methoxy and trifluoromethoxy substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3-(trifluoromethoxy)benzoyl chloride, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogen exchange reactions. For example, reacting 4-methoxy-3-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) for 4–6 hours yields the acyl chloride. Purification involves fractional distillation or recrystallization.
  • Characterization : Validate purity using NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of residual solvents. Mass spectrometry (EI or ESI) provides molecular weight verification (e.g., expected m/z for C₉H₆ClF₃O₃: ~254.5) .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1770 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹.
  • NMR : ¹⁹F NMR detects trifluoromethoxy groups (δ ~55–60 ppm).
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents.
    • Cross-reference with NIST Chemistry WebBook or PubChem data for spectral matching .

Advanced Research Questions

Q. How does this compound enhance sensitivity in LC-MS-based metabolomics?

  • Methodological Answer : The acyl chloride acts as a derivatizing agent, reacting with amine or hydroxyl groups in metabolites (e.g., neurotransmitters) to form stable benzoylated adducts. This improves hydrophobicity, enabling better retention on C18 columns and enhanced ionization efficiency in MS.
  • Experimental Design : Optimize reaction conditions (pH 8–9, 25°C, 30 min) using borate buffer. Include isotope-labeled internal standards (e.g., ¹³C-benzoyl chloride) for quantification .

Q. How should researchers address contradictory carcinogenicity data for structurally related benzoyl chlorides?

  • Methodological Answer : While benzoyl chloride itself shows limited carcinogenicity in animals (IARC Group 3), α-chlorinated toluenes (e.g., benzotrichloride) are Group 2A carcinogens. Design toxicity studies with:

  • Dose-response models : Test subacute vs. chronic exposure in rodent models.
  • Metabolite tracking : Identify reactive intermediates (e.g., quinones) via LC-HRMS.
  • Control cohorts : Compare with non-chlorinated analogs to isolate electrophilic reactivity effects .

Q. What strategies mitigate side reactions during nucleophilic acyl substitution with this compound?

  • Methodological Answer : The trifluoromethoxy group is electron-withdrawing, enhancing electrophilicity. To minimize hydrolysis or undesired substitutions:

  • Use anhydrous solvents (e.g., dichloromethane) under inert gas (N₂/Ar).
  • Add catalytic DMAP to accelerate reactions with hindered nucleophiles (e.g., bulky amines).
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. How does environmental pH affect the stability of this compound?

  • Methodological Answer : The compound hydrolyzes rapidly in aqueous media. Stability studies show:

  • Acidic conditions (pH < 3) : Hydrolysis half-life <1 hour.
  • Neutral/basic conditions (pH ≥7) : Degradation accelerates due to hydroxide ion attack on the carbonyl.
    • Storage Recommendations : Store under anhydrous conditions at –20°C with molecular sieves. Use freshly distilled samples for kinetic studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(trifluoromethoxy)benzoyl chloride
Reactant of Route 2
4-Methoxy-3-(trifluoromethoxy)benzoyl chloride

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